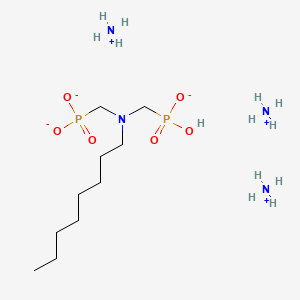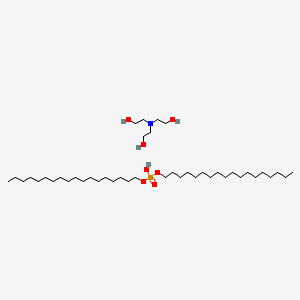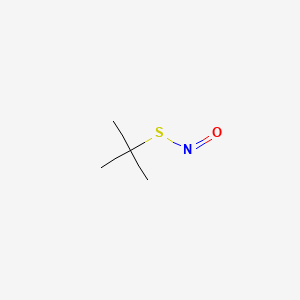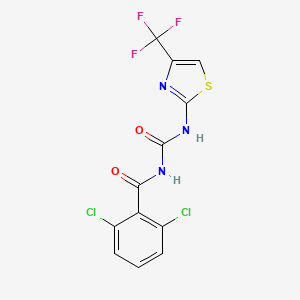
Olivine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olivine is a magnesium iron silicate mineral with the chemical formula (Mg, Fe)₂SiO₄. It is a member of the nesosilicate or orthosilicate group and is one of the most common minerals in the Earth’s subsurface, particularly in the upper mantle. This compound is typically olive-green in color, which is attributed to traces of nickel. It is also known for its high melting point and resistance to weathering, making it an important mineral in various geological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Olivine can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel processes. In solid-state reactions, magnesium oxide (MgO) and silicon dioxide (SiO₂) are mixed and heated at high temperatures (around 1200-1500°C) to form this compound. Hydrothermal synthesis involves reacting magnesium and silicon sources in an aqueous solution at high temperatures and pressures, typically in an autoclave. The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to form this compound nanoparticles .
Industrial Production Methods
Industrially, this compound is primarily obtained from natural sources, such as dunite and peridotite rocks, which are rich in this compound. These rocks are mined, crushed, and processed to extract this compound. The extracted this compound is then purified and graded based on its intended use, such as in refractory materials, foundry sand, or as a slag conditioner in steelmaking .
Chemical Reactions Analysis
Types of Reactions
Olivine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides and magnesium silicates.
Reduction: Under reducing conditions, this compound can be reduced to form metallic iron and silicon.
Hydration: This compound can react with water to form serpentine and brucite
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at high temperatures.
Reduction: Requires a reducing agent, such as hydrogen or carbon monoxide, at elevated temperatures.
Carbonation: Involves carbon dioxide at high pressures and temperatures.
Hydration: Occurs in the presence of water, often at elevated temperatures and pressures
Major Products Formed
Oxidation: Iron oxides (Fe₂O₃, Fe₃O₄) and magnesium silicates.
Reduction: Metallic iron (Fe) and silicon (Si).
Carbonation: Magnesium carbonate (MgCO₃) and silica (SiO₂).
Scientific Research Applications
Olivine has a wide range of scientific research applications, including:
Geology: Used to study the composition and processes of the Earth’s mantle and crust.
Environmental Science: Utilized in carbon sequestration through mineral carbonation, which helps mitigate climate change by capturing carbon dioxide.
Material Science: Employed in the development of high-temperature refractory materials and as a catalyst in biomass gasification.
Battery Technology: This compound-based compounds, such as lithium iron phosphate (LiFePO₄), are used as cathode materials in lithium-ion batteries due to their high stability and safety
Mechanism of Action
The mechanism of action of olivine varies depending on its application. In mineral carbonation, this compound reacts with carbon dioxide to form stable carbonates, effectively capturing and storing carbon. This process involves the dissolution of this compound, followed by the precipitation of carbonate minerals . In battery technology, this compound-based cathode materials undergo redox reactions during charge and discharge cycles, where lithium ions are intercalated and deintercalated from the this compound structure .
Comparison with Similar Compounds
Olivine is often compared with other silicate minerals, such as serpentine, pyroxene, and garnet.
Serpentine: Similar to this compound in composition but has a layered structure and forms through the hydration of this compound.
Pyroxene: Another common silicate mineral with a different crystal structure and typically contains calcium, sodium, and aluminum in addition to magnesium and iron.
Garnet: A group of silicate minerals with a more complex structure and a wide range of compositions, often used as gemstones .
This compound’s uniqueness lies in its high melting point, resistance to weathering, and its role in carbon sequestration and battery technology, making it a valuable mineral in both geological and industrial contexts.
Properties
CAS No. |
1317-71-1 |
|---|---|
Molecular Formula |
Fe2Mg8O20Si5 |
Molecular Weight |
766.55 g/mol |
IUPAC Name |
octamagnesium;iron(2+);pentasilicate |
InChI |
InChI=1S/2Fe.8Mg.5O4Si/c;;;;;;;;;;5*1-5(2,3)4/q10*+2;5*-4 |
InChI Key |
FOKWMWSOTUZOPN-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+2].[Fe+2] |
physical_description |
Olive-green to reddish solid; [Wikipedia] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



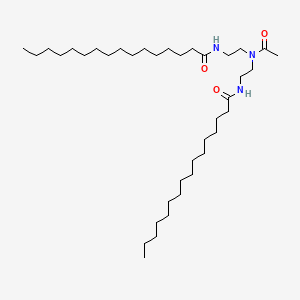
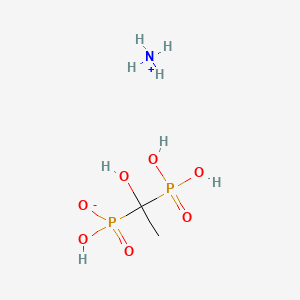
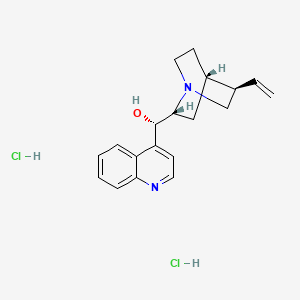
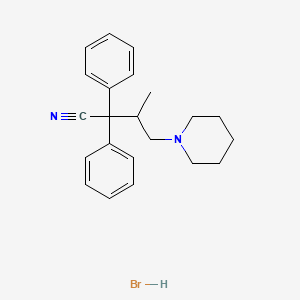
![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)
